2-Methoxyethenylcyclopropane
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Overview
Description
2-Methoxyethenylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methoxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethenylcyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium methoxide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic methods, such as the use of acidic ceramic fillers and cocatalysts, can enhance the efficiency of the reaction and facilitate the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Methoxyethenylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethenylcyclopropane involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, forming new cyclic structures through the interaction of its double bond with other unsaturated compounds. This reactivity is facilitated by the strain in the cyclopropane ring, which makes it more reactive compared to other cyclic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypropene: An ether with similar reactivity but lacking the cyclopropane ring.
Cyclopropylmethyl bromide: A precursor in the synthesis of 2-Methoxyethenylcyclopropane.
Methoxycyclopropane: A simpler analog without the ethenyl group.
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a methoxyethenyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
IUPAC Name |
2-methoxyethenylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPMEFIJBKCSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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